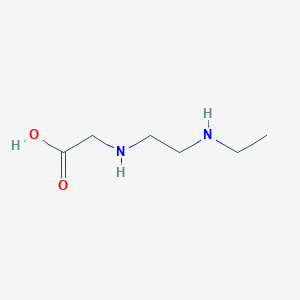

N-(2-ethylaminoethyl)glycine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

2-[2-(ethylamino)ethylamino]acetic acid |

InChI |

InChI=1S/C6H14N2O2/c1-2-7-3-4-8-5-6(9)10/h7-8H,2-5H2,1H3,(H,9,10) |

InChI Key |

JDWFOZUHNUPCKO-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCNCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Ethylaminoethyl Glycine and Its Derivatives

Established Synthetic Routes to N-Substituted Glycine (B1666218) Compounds

The creation of N-substituted glycine compounds, which are foundational to more complex derivatives, relies on several well-established chemical reactions. These methods provide the basic framework for introducing a variety of substituents onto the glycine backbone.

Aminolysis of Chloroacetic Acid with Primary Amines for N-Alkylated Glycine Derivatives

A traditional and straightforward method for synthesizing N-alkylated glycine derivatives is the aminolysis of chloroacetic acid with a primary amine. researchgate.netsmolecule.com This reaction involves the nucleophilic substitution of the chlorine atom in chloroacetic acid by the primary amine. For instance, reacting chloroacetic acid with an appropriate alkylamine, such as ethylamine, propylamine, or isopropylamine, yields the corresponding N-alkylglycine. researchgate.net The reaction is typically performed in an aqueous or alcoholic medium, and the resulting N-alkylglycinium chloride can be isolated. researchgate.netsmolecule.com While effective, a common challenge with this method is the potential for overalkylation, leading to the formation of secondary and tertiary amine byproducts. chemicalforums.comgoogle.com However, by carefully controlling reaction conditions, such as using an excess of the primary amine, the formation of the desired mono-alkylated product can be favored. chemicalforums.com

Condensation Reactions for Ethyl Glycinate (B8599266) Amide Derivatives

Condensation reactions are widely employed to create amide derivatives of ethyl glycinate. This approach typically involves the reaction of ethyl glycinate with a carboxylic acid or its activated derivative. A study by Ayuk et al. (2020) demonstrated the synthesis of several novel ethyl glycinate amide derivatives through coupling reactions with various aromatic and heterocyclic amines. granthaalayahpublication.org For example, reacting ethyl glycinate with 4-nitroaniline, 2-amino-6-methylpyridine, and other similar compounds in ethanol (B145695) under reflux resulted in the formation of the corresponding N-substituted acetamides. granthaalayahpublication.org These reactions often proceed with high yields and the resulting products can be purified by column chromatography and recrystallization. granthaalayahpublication.org This method offers a versatile route to a wide array of amide derivatives with diverse functionalities.

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl Glycinate | 4-Nitroaniline | 2-amino-N-(nitrophenyl)acetamide | 94.0 | granthaalayahpublication.org |

| Ethyl Glycinate | 2-Amino-6-methylpyridine | 2-amino-N-(6-methylpyridyl) acetamide | 89.0 | granthaalayahpublication.org |

| Ethyl Glycinate | 1,4-Diamino-N,N'-benzene | 1,4-(2,2-diamino-N,N'-phenyl) diacetamide | 94.7 | granthaalayahpublication.org |

| Ethyl Glycinate | 2,4-Diamino-6-hydroxypyrimidine | 2,4-(diamino-N,N'-6-hydroxypyrimidyl) diacetamide | 94.7 | granthaalayahpublication.org |

Multi-step Reactions for Complex Glycine Derivatives (e.g., N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine)

The synthesis of more complex glycine derivatives, such as N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine, necessitates multi-step reaction sequences. While specific synthetic details for this exact compound are not extensively published, the general approach involves the sequential addition of aminoethyl groups and a final N-alkylation with a myristyl group. The synthesis would likely start with a protected glycine derivative, followed by reactions with protected ethylenediamine (B42938) units to build the oligoamine chain. The final step would be the attachment of the myristyl group (a C14 fatty acid derivative) via an amidation or reductive amination reaction. The complexity of such syntheses requires careful use of protecting groups to ensure selective reactions at the desired positions. nih.govepa.govchemspider.com

Synthesis of Advanced N-(2-ethylaminoethyl)glycine Building Blocks

The development of advanced building blocks derived from this compound is crucial for their application in constructing complex biomimetic structures like PNA and glycopeptides. These building blocks are often designed with specific protecting groups to facilitate their use in solid-phase synthesis.

Preparation of tert-butyl N-[2-(N-9-fluorenylmethoxycarbonyl)aminoethyl)]glycinate hydrochloride as a Precursor

A key precursor for the synthesis of advanced N-(2-aminoethyl)glycine (AEG) building blocks is tert-butyl N-[2-(N-9-fluorenylmethoxycarbonyl)aminoethyl)]glycinate hydrochloride. nih.govbeilstein-journals.org This compound is synthesized from tert-butyl bromoacetate. nih.govresearchgate.net A reported synthesis gives a yield of 39%. nih.govbeilstein-journals.orgresearchgate.net This precursor is particularly valuable because the Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group commonly used in solid-phase peptide synthesis, while the tert-butyl ester is acid-labile. atdbio.comresearchgate.net This orthogonal protection scheme allows for selective deprotection and subsequent modification at either the amino or the carboxyl terminus, making it a versatile building block for the assembly of PNA oligomers and other complex structures. researchgate.net

Construction of Malonyl-Linked Glycoconjugates of N-(2-aminoethyl)glycine

Advanced applications of N-(2-aminoethyl)glycine involve its conjugation to carbohydrate moieties to create glycoconjugates. One approach is the construction of malonyl-linked glycoconjugates. nih.govbeilstein-journals.org This synthesis starts with the previously mentioned precursor, tert-butyl N-[2-(N-9-fluorenylmethoxycarbonyl)aminoethyl)]glycinate hydrochloride (5). nih.govbeilstein-journals.org This compound is then coupled with acetyl-protected glycosylaminomalonic acids using peptide coupling reagents like HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). nih.govbeilstein-journals.org This reaction yields AEG glycoconjugates in the range of 75-79%. nih.govbeilstein-journals.org The tert-butyl ester group of these glycoconjugates can then be removed by treatment with aqueous formic acid to yield the corresponding free acids with high yields (97-98%). nih.govbeilstein-journals.org These malonyl-linked glycoconjugate building blocks are designed for the construction of combinatorial glycopeptide libraries. nih.govbeilstein-journals.orgbeilstein-journals.orguni-tuebingen.de

| Starting Material | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| tert-butyl N-[2-(N-9-fluorenylmethoxycarbonyl)aminoethyl)]glycinate hydrochloride | Acetyl protected glycosylaminomalonic acids with HBTU or EDCI | AEG glycoconjugates | 75-79 | nih.govbeilstein-journals.org |

| AEG glycoconjugates | Aqueous formic acid | Free acid AEG glycoconjugates | 97-98 | nih.govbeilstein-journals.org |

Green Chemistry Approaches for N-Substituted Glycine Derivatives

The principles of green chemistry, which encourage the use of non-toxic solvents and safer reaction conditions, have been successfully applied to the synthesis of N-substituted glycine derivatives. nih.govacs.org A notable green synthesis procedure involves the reaction of various alkylamines with chloroacetic acid in water, completely avoiding the use of toxic organic solvents. nih.govacs.org This method is presented as a safe and environmentally friendly pathway to produce N-substituted glycines with aliphatic carbon chains of varying lengths. acs.org

The general synthetic scheme involves the dropwise addition of an aqueous solution of an alkylamine to an aqueous solution of chloroacetic acid in an ice bath. acs.org The mixture is then stirred for an extended period, typically 24 hours, at a controlled temperature. nih.govacs.org This approach has been used to synthesize a range of N-substituted glycine derivatives where the substituent (R group) includes propyl, butyl, pentyl, hexyl, and octyl groups, among others. nih.govacs.orgnih.gov The resulting products are characterized using various spectrometric techniques, including FT-IR, Mass, ¹H NMR, and ¹³C NMR. nih.govacs.org The use of water as the solvent is a key feature of this green approach, aligning with the goal of reducing chemical toxicity and environmental impact. nih.gov

| R Group (Substituent) | Starting Materials | Solvent | Key Feature |

| Propyl, Butyl, Hexyl, Octyl, etc. | Alkyl amine, Chloroacetic acid | Water | Avoids toxic organic solvents nih.govacs.org |

| 2-aminoheptyl | 2-aminoheptylamine, Chloroacetic acid | Water | Synthesis of chiral glycine derivatives nih.govacs.org |

Biomimetic Synthetic Strategies Employing Glycine Units

Biomimetic synthesis seeks to replicate the structures and functions of natural molecules. In the context of glycine derivatives, this strategy is employed to create complex ligands that mimic natural chelators, such as siderophores. Glycine units are often incorporated as flexible spacers within these synthetic constructs. ijcce.ac.irijcce.ac.ir The introduction of an amino acid spacer like glycine can compensate for size deficiencies in synthetic scaffolds, allowing for the formation of more stable complexes. ijcce.ac.ir

Synthesis of Tris-(2-aminoethyl)amine (TREN) Capped Tripodal Ligands with Glycine Spacers (e.g., TRENglySAL)

A prime example of a biomimetic strategy is the synthesis of TRENglySAL, a tripodal ligand designed to mimic the structural features of the natural siderophore, Bacillibactin. ijcce.ac.irijcce.ac.ir In this molecule, a tris-(2-aminoethyl)amine (TREN) unit acts as a central cap, glycine serves as a spacer, and salicylaldehyde (B1680747) functions as the binding moiety. ijcce.ac.ir

The synthesis of TRENglySAL involves a multi-step process. ijcce.ac.irijcce.ac.ir It begins with the condensation of salicylaldehyde and glycine, which is followed by an in-situ reduction of the resulting Schiff base. ijcce.ac.ir This intermediate is then further condensed with TREN to yield the final tripodal ligand, N-[2-[bis[2-[[2-[(2-hydroxyphenyl)methylamino]acetyl] amino]ethyl]amino]ethyl]-2-[(2-hydroxyphenyl)methylamino]acetamide (TRENglySAL). ijcce.ac.irijcce.ac.ir The structure of the final product is confirmed through methods such as ¹H NMR, mass spectrometry, and elemental analysis. ijcce.ac.ir This ligand has demonstrated its efficacy as a strong iron-binding chelator, with its complexation behavior studied through potentiometric and UV-Vis spectrophotometric methods. ijcce.ac.ir The use of a glycine spacer is crucial, as it enhances the stability of the resulting metal complexes compared to analogues without the spacer. ijcce.ac.ir

| Property | Value | Method |

| Elemental Analysis (Calculated) | C= 50.71%, H= 6.39%, N= 12.57% | - |

| Elemental Analysis (Found) | C= 50.36%, H= 6.69%, N= 12.94% | - |

| Protonation Constants | Seven constants for amine and phenolic protons | Potentiometry |

| Fe(III) Complex Formation (log β₁₁ₙ) | MLH₃: 35.15, MLH₂: 32.09, MLH: 27.91, ML: 25.32 | Potentiometry/UV-Vis |

Advanced Characterization Techniques and Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules like N-(2-ethylaminoethyl)glycine. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the molecular skeleton and the electronic environment of each atom.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons within a molecule. For this compound, the spectrum would display a series of signals corresponding to the different types of C-H and N-H protons. The chemical shift (δ) of each signal is indicative of the proton's local electronic environment.

Based on the structure of this compound, the expected ¹H NMR signals would include:

A singlet for the methylene (B1212753) protons (CH₂) of the glycine (B1666218) backbone.

Multiplets for the two methylene groups of the ethylaminoethyl side chain.

A quartet and a triplet for the protons of the N-ethyl group.

Broad signals for the amine (NH) protons, which may exchange with deuterium (B1214612) if a deuterated solvent like D₂O is used.

The integration of these peaks would correspond to the number of protons in each environment, and the splitting patterns (e.g., triplets, quartets) would reveal adjacent proton-proton couplings, confirming the connectivity of the ethylaminoethyl side chain.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ (ethyl group) | 1.0 - 1.3 | Triplet |

| -CH₂- (ethyl group) | 2.5 - 2.8 | Quartet |

| -NH-CH₂-CH₂-NH- | 2.7 - 3.2 | Multiplets |

| Glycine -CH₂- | 3.2 - 3.5 | Singlet |

| -NH- (protons) | Variable, broad | Singlet (broad) |

| -COOH (proton) | Variable, broad | Singlet (broad) |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. This technique is crucial for confirming the number of carbon atoms and identifying their functional roles (e.g., alkyl, attached to a nitrogen, or part of a carboxyl group).

The expected signals in the ¹³C NMR spectrum would correspond to:

The methyl (CH₃) carbon of the ethyl group.

The four distinct methylene (CH₂) carbons.

The carboxyl (C=O) carbon, which would appear significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C H₃ (ethyl group) | 10 - 20 |

| -C H₂- (ethyl group) | 40 - 50 |

| -NH-C H₂-C H₂-NH- | 45 - 55 |

| Glycine -C H₂- | 50 - 60 |

| -C OOH (carboxyl) | 170 - 180 |

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used to study fluorine-containing molecules. Since this compound does not naturally contain fluorine, ¹⁹F NMR is not directly applicable to its characterization.

However, this technique becomes relevant when a fluorinated tag is intentionally incorporated into the molecule. By synthesizing a fluorinated analog of this compound, researchers can use ¹⁹F NMR as a powerful probe. The fluorine nucleus is exceptionally sensitive to its local environment, making it an excellent reporter on conformational changes, binding events, or reaction mechanisms in complex biological systems. The absence of a natural fluorine background signal in biological samples ensures that any observed signal is specific to the labeled molecule.

N-substituted glycine derivatives, particularly when the glycine nitrogen is part of an amide bond, can exhibit restricted rotation around the amide bond, leading to the existence of cis and trans rotamers (rotational isomers). These rotamers are often observable as separate sets of signals in the ¹H NMR spectrum at room temperature. beilstein-journals.org

Temperature-dependent ¹H NMR is a key technique for studying this phenomenon. By acquiring spectra at various temperatures, the dynamic exchange between the rotamers can be monitored. As the temperature increases, the rate of rotation around the amide bond increases. Eventually, a temperature is reached where the exchange becomes so rapid on the NMR timescale that the separate signals for the two rotamers broaden and coalesce into a single, averaged signal. beilstein-journals.org

This coalescence temperature (Tc) can be used to calculate the energy barrier to rotation (ΔG‡), providing valuable thermodynamic information about the conformational stability of the molecule. Studies on derivatives of the closely related N-(2-aminoethyl)glycine have utilized this method to determine rotation barriers, which were calculated to be in the range of 17.9–18.3 kcal/mol. beilstein-journals.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, measure the vibrations of bonds within a molecule. These vibrations occur at specific frequencies, resulting in a unique spectral fingerprint that allows for the identification of functional groups.

An FT-IR spectrum of this compound would display a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. This analysis is fundamental for confirming the presence of key functional groups.

Key expected vibrational bands include:

A broad O-H stretch from the carboxylic acid group.

N-H stretching and bending vibrations from the secondary amine.

C-H stretching and bending vibrations from the alkyl chains.

A strong C=O stretch from the carboxyl group.

C-N stretching vibrations.

The zwitterionic form of the molecule, where the carboxyl group is deprotonated (COO⁻) and an amine group is protonated (NH₂⁺), would show characteristic shifts in these bands, notably the appearance of strong asymmetric and symmetric COO⁻ stretching bands.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (broad) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Alkyl (C-H) | Stretching | 2850 - 2960 |

| Carboxyl (C=O) | Stretching | 1700 - 1730 |

| Carboxylate (COO⁻) | Asymmetric Stretching | 1550 - 1610 |

| Amine (N-H) | Bending | 1500 - 1650 |

| Carboxylate (COO⁻) | Symmetric Stretching | 1400 - 1440 |

| Alkyl (C-H) | Bending | 1350 - 1470 |

| C-N | Stretching | 1000 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions and Complexation

Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable technique for studying the electronic transitions within a molecule and monitoring the formation of metal complexes. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. For organic molecules like this compound, the relevant transitions are typically n→π* and π→π*, which involve non-bonding and pi electrons, respectively.

Although specific UV-Vis spectral data for this compound are not readily found in the cited literature, it is expected to have negligible absorption in the near UV-visible region in its isolated form, similar to glycine, which shows minimal absorption around 270 nm. sci-hub.box The formation of complexes between this compound and transition metal ions would lead to significant changes in the UV-Vis spectrum. For instance, the complexation of Cu(II) with glycine results in a characteristic absorption peak around 810 nm, which is typical for d-d electronic transitions in d⁹ metal ions. medcraveonline.comed.ac.uk Similar shifts and the appearance of new absorption bands would be anticipated upon the formation of metal complexes with this compound, providing information on the coordination environment of the metal ion. The study of N-modified glycine complexes with various transition metals has shown slight hypsochromic shifts (3.5-7.5 nm) but considerable hyperchromic effects upon complexation. ubbcluj.ro

Table 1: Illustrative UV-Vis Absorption Data for a Cu(II)-Glycine System

| Species | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Reference |

|---|---|---|---|

| [Cu(H₂O)₆]²⁺ | ~810 | ~10 | medcraveonline.com |

| [Cu(Gly)(H₂O)₄]⁺ | ~730 | ~35 | researchgate.netresearchgate.net |

This table provides representative data for the Cu(II)-glycine system to illustrate the principles of UV-Vis spectrophotometry in studying metal-ligand complexation. Specific data for this compound is not available in the provided search results.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. The molecular weight of this compound has been computed to be 146.19 g/mol . nih.gov

While specific experimental mass spectra and fragmentation patterns for this compound are not detailed in the available literature, the fragmentation of protonated amino acids and their derivatives typically follows predictable pathways. For a molecule like this compound, collision-induced dissociation (CID) in a tandem mass spectrometer would likely lead to characteristic losses. Expected fragmentation pathways for the protonated molecule [M+H]⁺ would include:

Loss of water (H₂O): A common fragmentation pathway for carboxylic acids.

Loss of carbon monoxide (CO) following water loss: Leading to a [M+H - H₂O - CO]⁺ fragment.

Cleavage of the C-C bond adjacent to the carboxyl group: Resulting in the loss of the carboxyl group (COOH).

Cleavage of the bonds within the ethylaminoethyl side chain: This would produce a series of fragment ions characteristic of the side chain's structure.

The study of fragmentation patterns of related compounds, such as amides of acetylglycine, has revealed the formation of specific ions like nitrilium ions through complex rearrangement mechanisms. wichita.eduscholarsresearchlibrary.com High-resolution mass spectrometry would be crucial for determining the elemental composition of these fragments and confirming the fragmentation pathways.

Table 2: Key Molecular Ion Information for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₄N₂O₂ | nih.gov |

| Molecular Weight | 146.19 g/mol | nih.gov |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal-Ligand Interactions

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly powerful for studying metal complexes, especially those involving transition metals like copper(II). EPR spectroscopy provides detailed information about the electronic structure, coordination environment, and bonding nature of the metal-ligand interactions. nih.govmdpi.com

Specific EPR studies on metal complexes of this compound were not found in the search results. However, studies on Cu(II) complexes with glycine and other N-modified ligands can provide insight into what would be expected. ubbcluj.roias.ac.in The EPR spectrum of a Cu(II) complex, which has a d⁹ electron configuration with one unpaired electron, is characterized by g-values and hyperfine coupling constants (A). These parameters are sensitive to the geometry of the complex and the nature of the coordinating atoms. For instance, the shape of the EPR spectrum for a copper complex can suggest an axial symmetry around the metallic ion. ubbcluj.ro

In a typical EPR spectrum of a Cu(II) complex with a nitrogen and oxygen-donating ligand like this compound in a frozen solution, one would expect to observe distinct parallel (g∥ and A∥) and perpendicular (g⊥ and A⊥) components. The values of these parameters can be used to calculate the bonding parameters, which describe the degree of covalency in the metal-ligand bonds.

Table 3: Representative EPR Parameters for a Cu(II)-Glycine Complex

| Parameter | Typical Value | Information Provided |

|---|---|---|

| g∥ | ~2.2-2.4 | Electronic structure and geometry |

| g⊥ | ~2.05-2.09 | Electronic structure and geometry |

| A∥ | ~150-200 x 10⁻⁴ cm⁻¹ | Nature of the metal-ligand bond |

This table presents typical EPR parameters for a Cu(II) complex with a glycine-like ligand to illustrate the type of data obtained from this technique. Specific data for this compound complexes are not available in the provided search results.

X-ray Diffraction (XRD) for Solid-State Crystal Structures

There is no specific information available in the search results regarding the single-crystal X-ray diffraction of this compound. However, the parent molecule, glycine, is known to exist in at least three polymorphic forms (α, β, and γ) under ambient conditions, each with a distinct crystal structure. nih.govillinois.edu For example, γ-glycine crystallizes in a non-centrosymmetric space group (P3₁), which is a prerequisite for properties like piezoelectricity and second-harmonic generation. scholarsresearchlibrary.com The crystal structures of glycine polymorphs have been extensively studied under various conditions, including high pressure. ed.ac.uk

An XRD analysis of this compound would reveal its specific crystal system, space group, and unit cell dimensions, as well as the precise coordinates of each atom in the molecule. This information is crucial for understanding its solid-state properties and for computational modeling studies.

Table 4: Crystallographic Data for the γ-Polymorph of Glycine

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Trigonal | mdpi.com |

| Space Group | P3₁ | scholarsresearchlibrary.com |

| a (Å) | 7.037 | mdpi.com |

| b (Å) | 7.037 | mdpi.com |

| c (Å) | 5.483 | mdpi.com |

| α (°) | 90 | mdpi.com |

| β (°) | 90 | mdpi.com |

This table provides crystallographic data for γ-glycine as an illustrative example. No such data was found for this compound.

Potentiometric Methods for Determining Protonation and Formation Constants

Potentiometric titrations are a fundamental method for determining the equilibrium constants of acid-base reactions (protonation constants) and metal-ligand complexation (formation constants) in solution. jmaterenvironsci.com This technique involves monitoring the pH of a solution as a titrant of known concentration is added.

Specific potentiometric data for this compound is not available in the provided search results. However, the principles can be illustrated using data for glycine. Glycine, in its fully protonated form, has two acidic protons: one on the carboxylic acid group and one on the amino group. The deprotonation constants (pKa values) for these groups in glycine are approximately 2.34 and 9.60, respectively. jmaterenvironsci.com

For this compound, which has two amino groups and one carboxyl group, three protonation constants would be expected. Potentiometric titration would allow for the determination of these constants.

Furthermore, potentiometry is used to determine the stability constants of metal complexes. The formation of complexes between a metal ion and a ligand like this compound is a stepwise process, and a stability constant is associated with each step. For example, the formation constants for Ni(II) complexes with glycine have been determined potentiometrically. ijnc.ir

This table presents potentiometrically determined equilibrium constants for glycine and its complexes with Ni(II) to illustrate the data obtained from this method. Specific data for this compound is not available in the provided search results.

Computational and Theoretical Investigations

Quantum Chemical Calculation Methodologies

Quantum chemical methods are employed to understand the electronic properties of molecules, which in turn govern their structure, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying amino acids and their derivatives. DFT calculations have been utilized to investigate the electronic structure of N-substituted glycine (B1666218) derivatives, providing insights into their biological activity and stability. nih.gov For instance, studies on various N-substituted glycines have used DFT at the B3LYP/6-31g(d) level of theory to calculate quantum chemical descriptors such as electronegativity, chemical hardness, and softness, which are indicative of a molecule's reactivity. nih.gov

The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding the reactivity of N-(2-ethylaminoethyl)glycine. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. DFT calculations on related N-substituted glycines have shown how different alkyl groups can modulate these frontier orbitals and, consequently, the molecule's electronic behavior. nih.gov

Table 1: Calculated Quantum Chemical Descriptors for N-substituted Glycine Derivatives

| Derivative | Electronegativity (χ) | Chemical Hardness (η) | Softness (S) |

|---|---|---|---|

| Propyl Glycine | Data not available | Data not available | Data not available |

| Butyl Glycine | Data not available | Data not available | Data not available |

| 2-Aminoheptyl Glycine | Highest Value | Data not available | Data not available |

| Octyl Glycine | Data not available | Data not available | Data not available |

This table is based on qualitative findings from DFT studies on various N-substituted glycine derivatives, indicating relative values. nih.gov

For a more accurate description of the electronic structure, wave function-based methods are employed. These approaches, while computationally more demanding than DFT, can provide benchmark-quality results. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, have been used to study the conformers of glycine. nih.gov These methods are essential for obtaining precise energetic and structural information. While specific studies on this compound using these high-level methods are not prominent in the literature, the principles derived from glycine studies are applicable. They are particularly important for resolving subtle differences in the energies of various conformers and for accurately describing intermolecular interactions.

Semi-empirical methods, such as PM3 (Parametric Method 3), offer a computationally less expensive alternative to ab initio and DFT methods. These methods are well-suited for preliminary geometrical optimizations of large molecules and for correlating calculated spectral data with experimental results. While detailed studies employing PM3 specifically for this compound are not extensively documented, such methods are often used as a first step in a multi-level computational approach. They can efficiently explore the potential energy surface to identify low-energy conformers, which can then be subjected to more rigorous high-level calculations.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the conformational landscape and dynamic behavior of molecules, which are crucial for understanding their biological function.

The conformational flexibility of the N-(2-aminoethyl)glycine backbone is a key determinant of its interaction with other molecules. The presence of the N-substituted ethylaminoethyl group introduces additional rotational degrees of freedom compared to glycine. Conformational analysis of N-alkylated glycine residues within peptides has been a subject of significant research. nih.gov These studies reveal that N-alkylation can have a substantial impact on the conformational preferences of the peptide backbone. nih.gov

Molecular dynamics simulations on peptides containing N-alkylated glycines have shown that these residues can influence the stability of secondary structures like β-hairpins. nih.gov The specific nature of the N-alkyl group affects the propensity of the residue to adopt certain conformations. For this compound, the flexible ethylaminoethyl chain would likely lead to a diverse range of accessible conformations, which could be explored using molecular dynamics simulations.

This compound, with its multiple donor atoms (two nitrogens and two oxygens), is an excellent chelating agent for metal ions. Molecular mechanics (MM) is a computational method used to predict the geometry and stability of metal complexes. While specific MM studies on this compound complexes are not widely reported, research on metal complexes with other N-modified glycine derivatives provides valuable insights. researchgate.net

Studies on transition metal complexes with N-substituted glycines have shown that these ligands can form stable complexes with ions such as Cu(II), Co(II), Ni(II), Fe(II), and Zn(II). researchgate.net The stability and coordination geometry of these complexes are influenced by the nature of the N-substituent. Molecular mechanics calculations can be used to model the three-dimensional structures of these complexes and to estimate their strain energies, providing a measure of their stability. These calculations are crucial for designing and understanding the behavior of metal-based compounds involving this compound for various applications.

Table 2: Investigated Metal Complexes with N-modified Glycine Derivatives

| Metal Ion | Status |

|---|---|

| Copper (II) | Complex formation observed |

| Cobalt (II) | Complex formation observed |

| Nickel (II) | Complex formation observed |

| Iron (II) | Complex formation observed |

| Zinc (II) | Complex formation observed |

This table summarizes the findings from studies on the complexation of various transition metals with N-modified glycine ligands. researchgate.net

Chemical Dynamics Simulations for Reaction Pathways

Chemical dynamics simulations, particularly Ab-Initio Molecular Dynamics (AIMD), provide a powerful lens through which to observe the complex, time-dependent behavior of chemical reactions at the atomic level. For molecules like this compound, these simulations can elucidate reaction pathways, transition states, and the influence of the surrounding environment on reactive events.

Studies on analogous amino acids, such as alanine (B10760859) and glycine, in aqueous solutions demonstrate the utility of these methods. For instance, Car-Parrinello Molecular Dynamics (CPMD) has been used to simulate the anodic reactions of amino acids. mdpi.com In these simulations, reactive species like hydroxyl radicals are introduced to trigger reactions, and the subsequent bond-breaking and bond-forming events are monitored over picoseconds. mdpi.com For a molecule like this compound, such simulations could track pathways like oxidation, beginning with the attack of radicals on the amino groups, leading to the cleavage of C-N or C-C bonds and the formation of various intermediates. mdpi.com

Furthermore, molecular dynamics simulations are crucial for understanding aggregation and clustering in solution, which precedes many condensation reactions. Simulations of aqueous glycine solutions have shown that even at concentrations below the solubility limit, glycine zwitterions can form dynamic clusters. researchgate.netnih.gov These simulations reveal that the clusters are highly hydrated and that molecules within them are in constant flux, with residence times of water in the glycine solvation shell being in the hundreds of picoseconds. researchgate.net This dynamic pre-aggregation is a critical first step for reactions like peptide bond formation, as it brings the reactive moieties into proximity.

The following table summarizes typical parameters and findings from molecular dynamics simulations of amino acids in aqueous solution, which are applicable to understanding the behavior of this compound.

| Simulation Parameter | Typical Value/Method | Finding/Purpose |

| Method | Car-Parrinello Molecular Dynamics (CPMD), Born-Oppenheimer Molecular Dynamics (BOMD) | To simulate reactive events and electron dynamics simultaneously. |

| System Size | 1-2 amino acid molecules + 40-60 water molecules | To model a solvated environment while maintaining computational feasibility. mdpi.com |

| Simulation Time | 10-20 picoseconds (ps) | To capture the timescale of elementary reaction steps. mdpi.com |

| Force Field (for classical MD) | AMBER, OPLS | To study non-reactive phenomena like aggregation and solvation over longer timescales (nanoseconds). researchgate.netnih.gov |

| Key Observation | Dynamic clustering of zwitterions | Pre-organization of molecules in solution facilitates subsequent chemical reactions. researchgate.net |

| Reactive Pathway Studied | Anodic oxidation | Elucidation of bond cleavage sequences and intermediate formation upon radical attack. mdpi.com |

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobicity, π-π Stacking)

The structure of this compound, featuring a carboxylic acid group, a secondary amine, and a primary amine, allows for a rich network of intermolecular interactions that govern its behavior in solution and condensed phases.

Hydrogen Bonding: The primary and secondary amine groups act as hydrogen bond donors, while the carboxylate oxygen atoms and the nitrogen atoms of the amines serve as hydrogen bond acceptors. Computational studies on similar molecules, like glycine and its derivatives, have extensively characterized these interactions. All-atom molecular dynamics simulations of glycine in water show that the formation of interpeptide hydrogen bonds is a key feature of aggregation. researchgate.net However, these studies also indicate that the net number of hydrogen bonds in the system (including peptide-water and water-water) does not change significantly, suggesting that β-sheet formation is not solely driven by hydrogen bonding but rather by a complex interplay of forces. researchgate.net For this compound, the additional ethylamino group provides more sites for hydrogen bonding compared to glycine, potentially leading to more complex and stable hydrated clusters in aqueous solution.

Hydrophobicity: The ethyl group on the side chain of this compound introduces a hydrophobic character not present in glycine. In aqueous environments, hydrophobic interactions drive the ethyl groups to associate, minimizing their contact with water molecules. This can influence the orientation of molecules within aggregates. Investigations into homodimeric peptides with large hydrophobic side chains (like valine or leucine) show that at intermediate distances, the side chains interpenetrate, forming cross-β-like conformations. researchgate.net This phenomenon suggests that the ethyl groups in this compound could play a significant role in directing the self-assembly process.

π-π Stacking: While this compound itself lacks an aromatic ring for π-π stacking, this interaction becomes relevant when it interacts with other aromatic molecules or in the context of peptide nucleic acid (PNA) monomers, where N-(2-aminoethyl)glycine forms the backbone to which nucleobases are attached. researchgate.net In these systems, computational analyses reveal that the stability of clusters and complexes is determined by a subtle balance of hydrogen bonds, charge-quadrupole interactions, dispersion, and π-stacking forces. nih.gov

The following table summarizes the types of intermolecular interactions this compound can participate in and their calculated energetic contributions from studies on analogous systems.

| Interaction Type | Donor/Acceptor Groups Involved | Typical Calculated Energy (kJ/mol) | Significance |

| Hydrogen Bond | -NH₂ / -NH- (donors), >C=O / -O⁻ (acceptors) | -20 to -50 | Key for solvation, aggregation, and secondary structure formation. mdpi.com |

| Hydrophobic Interaction | -CH₂CH₃ (ethyl group) | -2 to -5 | Drives aggregation and influences molecular orientation in water. researchgate.net |

| Electrostatic (Ion Pairing) | -NH₃⁺ / -COO⁻ (zwitterionic form) | Variable, strong | Dominant interaction in zwitterionic clusters and solid-state packing. |

| π-π Stacking (with aromatic partners) | N/A (requires aromatic partner) | -10 to -50 | Crucial for the structure of PNA duplexes where this compound is the backbone. nih.gov |

Computational Mechanistic Studies

Elucidation of Peptide Bond Formation Mechanisms (e.g., Explicit Solvent Assistance, Transition State Analysis)

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the mechanism of peptide bond formation, a fundamental process in chemistry and biology. Glycine is often used as the model system for these studies due to its simplicity. nih.gov The condensation reaction between two glycine molecules to form glycylglycine (B550881) is energetically demanding in the gas phase, with significant activation barriers. nih.govresearchgate.net

Transition State Analysis: Computational studies have identified two primary mechanisms for the uncatalyzed reaction: a concerted mechanism and a stepwise mechanism. nih.govresearchgate.net In the gas phase, both pathways have high energy barriers (around 160 kJ/mol). researchgate.net However, the energy requirements are considerably lowered if one of the glycine molecules is protonated. For the reaction between a neutral glycine and an N-protonated glycine, a concerted mechanism is favored. Conversely, for the reaction with an O-protonated glycine (at the carbonyl oxygen), a stepwise mechanism through a tetrahedral intermediate is preferred, featuring a much lower energy barrier of approximately 23 kJ/mol. nih.govresearchgate.net

Explicit Solvent Assistance: The presence of solvent molecules can dramatically alter the reaction mechanism and lower the activation energy. DFT calculations incorporating explicit solvent molecules (e.g., water, methanol) show that the solvent can act as a catalyst by facilitating proton transfer. nih.gov The solvent molecule, by forming a six-atom ring-like transition state, can shuttle a proton from the attacking amine group to the leaving hydroxyl group, thereby lowering the energy barrier for the reaction. nih.gov Computational investigations have shown that protic solvents like methanol (B129727) and water are more effective at promoting peptide bond formation than non-polar solvents. nih.gov

| Mechanism Feature | Computational Finding | Energy Barrier (kJ/mol, approx.) | Reference |

| Neutral Reaction (Gas Phase) | Concerted or stepwise, both high barrier | ~160 | researchgate.net |

| Protonated Reactant (Gas Phase) | Stepwise mechanism favored for O-protonation | ~23 | nih.govresearchgate.net |

| Explicit Water Assistance | Water molecule facilitates proton transfer via a cyclic transition state | Lowered relative to gas phase | nih.gov |

| Explicit Methanol Assistance | Similar to water, slightly more effective kinetically and thermodynamically | Lowered relative to gas phase | nih.gov |

Theoretical Examination of Glycine Formation Mechanisms (e.g., Aza-Cannizzaro Reaction)

The prebiotic and interstellar formation of glycine, the parent amino acid of this compound, has been a subject of intense theoretical investigation. Computational studies explore potential gas-phase and grain-surface reaction routes that could lead to its synthesis under astrophysical conditions.

One prominent gas-phase route involves the reaction of simple molecules like methylenimine (CH₂=NH), carbon dioxide (CO₂), and molecular hydrogen (H₂). rsc.org Quantum chemical calculations have explored a concerted mechanism for this reaction. Although this pathway has a large energy barrier, analysis of the transition state suggests that quantum tunneling could play a significant role, potentially enabling the reaction to proceed even in the cold environment of interstellar clouds. rsc.org

Another proposed pathway is the Strecker synthesis, which is thought to occur on the icy mantles of interstellar grains. This reaction involves formaldehyde (B43269) (H₂C=O), ammonia (B1221849) (NH₃), and hydrogen cyanide (HCN). mdpi.com Theoretical models simulate the reaction steps, starting with the formation of aminomethanol (B12090428) (NH₂CH₂OH), its dehydration to methylenimine, followed by the addition of HCN to form aminoacetonitrile (B1212223) (NH₂CH₂CN), which can then be hydrolyzed to glycine. mdpi.com

While the Aza-Cannizzaro reaction is a known method for disproportionation of aldehydes lacking an alpha-hydrogen, its specific role in prebiotic glycine formation is less commonly cited in recent computational literature compared to the Strecker synthesis or radical-radical coupling pathways. However, theoretical examinations of reactions involving formaldehyde and ammonia are central to many proposed mechanisms. mdpi.com

Cyclization Reaction Mechanism Investigations

N-substituted glycine derivatives can undergo intramolecular cyclization to form cyclic peptides or other heterocyclic structures. For instance, dipeptides can cyclize to form diketopiperazines (DKPs). Computational studies using DFT have been employed to investigate the mechanisms of these cyclization reactions.

These studies analyze the reaction pathways, identify the transition states, and calculate the activation energies. For example, the cyclization of a dipeptide from neutral monomers has been studied to understand the influence of solvent effects on the reaction energetics. researchgate.net The mechanism often involves an intramolecular nucleophilic attack of the terminal amine group on the ester or amide carbonyl carbon. Computational models can elucidate the role of intramolecular hydrogen bonds in pre-organizing the linear peptide into a conformation that is favorable for cyclization, thereby lowering the kinetic barrier. researchgate.net

For a molecule like this compound, cyclization could potentially lead to the formation of a piperazinone ring system. Theoretical investigations would be essential to determine the feasibility of such a reaction, calculate the activation energy, and understand how factors like protonation state and solvent would influence the reaction rate and equilibrium.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how small molecules, such as derivatives of this compound, might interact with a biological target, typically a protein receptor.

In a typical molecular docking study, a three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). A computational algorithm then samples a large number of possible conformations and orientations of the ligand (the small molecule) within the protein's binding site. goums.ac.irnih.gov These poses are then scored based on a scoring function that estimates the binding affinity, typically reported in kcal/mol. nih.gov

Studies involving glycine derivatives have been performed to assess their potential as inhibitors for various enzymes. For example, novel ethyl-glycinate amide derivatives were docked against the COX-2 enzyme (PDB ID: 1CVU) to evaluate their inhibitory potential. researchgate.net The results showed binding energies ranging from -5.8 to -7.6 kJ/mol, indicating favorable interactions within the active site. researchgate.net Analysis of the docked poses reveals key interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues in the binding pocket, which are crucial for binding affinity.

For this compound, molecular docking could be used to explore its potential to bind to various biological targets. The flexible ethylamino side chain could form multiple hydrogen bonds and electrostatic interactions within a binding site, making it an interesting scaffold for designing new bioactive molecules.

The table below shows representative data from molecular docking studies of glycine derivatives with protein targets.

| Ligand | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

| Liquoric Acid | EGFR (2AZ5) | -9.8 | Not Specified |

| Limonin | Caspase-9 (2L5X) | -10.5 | Not Specified |

| Ethyl-glycinate derivative 39 | COX-2 (1CVU) | -7.6 (converted from kJ/mol) | Not Specified |

| 2-styrylchromone derivative | Kinesin Eg5 | Not Specified (Grid Score) | Not Specified |

Prediction of Binding Energies and Interaction Modes with Target Proteins

Molecular docking and molecular dynamics (MD) simulations are primary computational methods used to predict the binding affinity and interaction patterns of ligands with their protein targets. ijnc.ir These techniques model the interactions between the ligand, in this case, molecules containing the this compound structure, and the amino acid residues within a protein's binding site. The calculations yield a binding energy score, which estimates the strength of the interaction, and reveal specific non-covalent bonds, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov

Studies on PNA-peptide conjugates, which incorporate the this compound backbone, have shown that this structural motif is critical for target recognition and binding. nih.gov The neutral charge of the backbone, a key feature of this compound, differentiates it from the negatively charged sugar-phosphate backbone of DNA and RNA, influencing its interaction with proteins and reducing electrostatic repulsion. nih.gov

Computational analyses of various ligands with protein targets provide insights into how the this compound moiety could behave. For instance, docking studies on glycine derivatives with various enzymes have quantified binding energies and identified key interactions. semanticscholar.orgelifesciences.org While not directly studying this compound, these findings highlight the types of interactions the glycine component can form. Similarly, simulations involving peptide-protein interactions demonstrate how backbone amides contribute to binding affinity through hydrogen bonding with protein residues. nih.gov

The tables below summarize representative findings from computational studies on related molecules, illustrating the types of data generated through these theoretical investigations.

Table 1: Predicted Binding Energies from Molecular Docking Studies

| Compound/Molecule Class | Target Protein | Computational Method | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| Thieno[2,3-d]pyrimidine Derivative (5b) | EGFRWT | Molecular Docking | -17.22 |

| Thieno[2,3-d]pyrimidine Derivative (Erlotinib) | EGFRWT | Molecular Docking | -23.94 |

| Glycine-functionalized Nanocluster | Tumor Necrosis Factor-alpha (TNF-α) | Molecular Docking | -6.5 |

| Ethyl-glycinate Amide Derivative (39) | Cyclooxygenase-2 (COX-2) | Molecular Docking | -7.6 (kJ/mol convert to -1.82 kcal/mol) |

This table presents a selection of predicted binding energies from various computational studies to exemplify the data obtained. Binding energies are context-dependent and vary based on the specific ligand, protein target, and computational approach used.

Table 2: Key Interaction Modes Identified in Computational Models

| Compound/Molecule Class | Target Protein | Interacting Residues | Primary Interaction Type(s) |

|---|---|---|---|

| Thieno[2,3-d]pyrimidine Derivative (5b) | EGFRWT | Met769, Lys721, Val702, Leu820 | Hydrogen Bonding, Hydrophobic Interactions |

| PNA-peptide conjugates | Nucleic Acids / Proteins | N/A (Sequence dependent) | Watson-Crick base pairing, Backbone hydrogen bonds |

| Glycine Derivatives | Glycine Transporter (GlyT2) | I545 | Allosteric binding interactions |

| Ethyl-glycinate Amide Derivatives | Cyclooxygenase-2 (COX-2) | N/A | Hydrogen Bonding, Hydrophobic Interactions |

This table outlines the types of molecular interactions predicted by computational models. The specific residues and interaction strengths are highly dependent on the precise chemical structure and the binding pocket of the target protein.

These theoretical investigations are fundamental in rational drug design, allowing for the virtual screening of compounds and the optimization of lead molecules to enhance their binding affinity and specificity for a desired biological target. acs.org The insights gained from modeling the this compound backbone within PNAs and related structures are invaluable for developing novel therapeutics. researchgate.net

Mechanistic Organic Chemistry and Reactivity

Principles of Peptide Bond Formation

The formation of a peptide bond is a condensation reaction where two amino acids join together, releasing a water molecule. This process is fundamental to the synthesis of proteins and peptides. The energetics and mechanism of this reaction are influenced by several factors, including the transition state stability, catalysis, and the surrounding solvent environment.

The formation of a peptide bond, such as in the dimerization of glycine (B1666218), must overcome a significant energetic barrier. In the gas phase, the reaction between two neutral glycine molecules has a high activation energy. researchgate.netrsc.org Computational studies have shown that the free energy barrier for the condensation of two glycine molecules is substantial, on the order of 40-50 kcal/mol. nih.govmdpi.com This high barrier is primarily due to the stability of the reactants and the energy required to reach the transition state structure. nih.gov

Energetic Barriers in Glycine Dimerization

| Reaction Condition | Overall Free Energy Barrier (kJ/mol) | Reference |

| Bulk Water | 195 | acs.org |

| Silica-Water Interface | 155 | acs.org |

Catalysts and solvents play a pivotal role in peptide bond formation. In biological systems, ribosomes catalyze this reaction with remarkable efficiency by precisely orienting the substrates and providing a desolvated environment, which acts as an "entropy trap". nih.gov

The choice of solvent significantly impacts the reaction kinetics and thermodynamics. Water, being a polar protic solvent, can solvate the charged groups of amino acids, which can affect their reactivity. rsc.orgyoutube.com While essential for life, water can also participate in the reverse reaction—hydrolysis of the peptide bond. acs.org

Organic solvents can also influence peptide synthesis. Methanol (B129727), a polar protic solvent, has been shown to affect the conformational preferences of peptides and can be used in combination with water to improve the solubility of reactants and influence reaction rates. youtube.comaps.orgijpsi.orgnih.gov In some cases, using a mixture of water and a more hydrophobic solvent like acetonitrile (B52724) can lead to higher yields and faster reaction times compared to reactions in pure water. ijpsi.org Cyclohexane, a non-polar solvent, is generally not suitable for dissolving amino acids but highlights the importance of solvent polarity in these reactions. youtube.com The rate of some peptide degradation reactions, such as diketopiperazine formation, has been observed to increase with decreasing solvent polarity. nih.gov

In the absence of sophisticated enzymatic machinery like the ribosome, direct amidation in an aqueous environment is often inefficient due to competing hydrolysis and significant entropic barriers. cam.ac.uknih.gov An alternative, more efficient mechanism for peptide formation is indirect amidation. nih.gov This process may have been crucial in a preribosomal world. nih.govcam.ac.uknih.govresearchgate.netacs.org

This indirect pathway involves a transesterification step followed by an O-to-N acyl rearrangement. nih.gov For instance, amino acids with hydroxyl side chains, such as serine, can react with activated aminoacyl esters to form an ester intermediate. This intermediate then undergoes an intramolecular rearrangement to form the more stable peptide bond. nih.gov This mechanism provides a way to outcompete the hydrolysis of activated amino acid esters in bulk water. nih.gov The study of such preribosomal peptide synthesis pathways is relevant to understanding the origins of life and the evolution of protein synthesis. researchgate.net N-(2-aminoethyl)glycine is the backbone of Peptide Nucleic Acid (PNA), a synthetic analogue of DNA and RNA, and understanding its formation provides insights into the synthesis of such biomimetic molecules. researchgate.net

Formation Mechanisms of N-Substituted Glycine Derivatives

N-substituted glycine derivatives, including N-(2-ethylaminoethyl)glycine, are important building blocks in medicinal chemistry and materials science. Several synthetic methods have been developed for their preparation.

A mild and efficient method for the synthesis of N-alkyl glycine derivatives is the one-pot monocarboxymethylation of primary amines using glyoxylic acid. organic-chemistry.org This reaction proceeds under aqueous conditions at room temperature. organic-chemistry.org The primary amine is treated with two equivalents of glyoxylic acid, which leads to the formation of an N-formyl glycine derivative. Subsequent hydrolysis of this intermediate yields the desired monocarboxymethylated product. organic-chemistry.org

This method is applicable to a broad range of primary amines and is highly selective, leaving secondary and tertiary amines unreacted. organic-chemistry.org This chemoselectivity allows for the functionalization of unprotected diamines. organic-chemistry.org The yields for this reaction are generally good, typically ranging from 60% to 86%. organic-chemistry.org

Yields of Monocarboxymethylation with Glyoxylic Acid

| Primary Amine | Product | Yield (%) | Reference |

| Benzylamine | N-Benzylglycine | 86 | organic-chemistry.org |

| Phenethylamine | N-Phenethylglycine | 82 | organic-chemistry.org |

| Allylamine | N-Allylglycine | 75 | organic-chemistry.org |

| N-Methylethylenediamine | N-(2-(Methylamino)ethyl)glycine | 41 | organic-chemistry.org |

The synthesis of this compound can be conceptualized through various synthetic routes starting from simple precursors. A common strategy for preparing N-substituted glycines involves the reaction of a primary amine with a glycine equivalent. For instance, N-ethylglycine can be synthesized by the reductive amination of glyoxylic acid with ethylamine. chemicalbook.com

For the specific synthesis of this compound, a plausible precursor is N-(2-aminoethyl)glycine (Aeg). nih.gov The synthesis of Aeg itself can be achieved through methods such as the reaction of ethylenediamine (B42938) with a protected glycine derivative or via reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate (B1226380) hydrate. nih.govgoogle.com Once N-(2-aminoethyl)glycine is obtained, the terminal primary amino group can be selectively ethylated to yield the final product. The synthesis of various analogs and oligomers of N-(2-aminoethyl)glycine has been described in the literature. nih.gov

Cyclization Reactions and Dimerization Processes

The reactivity of this compound, a substituted glycine derivative, is characterized by its potential to undergo intramolecular cyclization and intermolecular dimerization reactions. These transformations are influenced by the presence of multiple nucleophilic sites and the flexibility of the ethylaminoethyl substituent.

Intramolecular cyclization of this compound can lead to the formation of piperazinone derivatives. This process is typically driven by the nucleophilic attack of the secondary amine in the ethylaminoethyl side chain on the activated carboxyl group of the glycine moiety. The reaction is often facilitated by coupling agents that activate the carboxylic acid, making it more susceptible to nucleophilic attack. The resulting six-membered ring of the piperazinone is a thermodynamically stable structure.

Dimerization of glycine and its derivatives is another significant reaction pathway. nih.gov In the case of this compound, intermolecular reactions can lead to the formation of diketopiperazines, which are cyclic dimers. This process involves the condensation of two molecules of the amino acid, with the amino group of one molecule reacting with the carboxyl group of the other, and vice versa. The stability of glycine dimers, including zwitterionic forms, has been studied in various media, suggesting that such interactions can be significant, particularly in concentrated solutions. nih.gov The GxxxG motif, a common sequence in transmembrane proteins, is known to promote the dimerization of α-helices, highlighting the intrinsic tendency of glycine residues to mediate intermolecular interactions. nih.gov

A related cyclization strategy involves the N,S-acyl shift in N-2-[thioethyl]glycine residues for the synthesis of cyclic peptides containing cysteine. nih.gov This suggests that analogous intramolecular reactions could be explored for this compound, potentially involving the ethylamino group in a similar intramolecular rearrangement under specific conditions.

Asymmetric Induction in α-Amino Acid Synthesis Related to Glycine Derivatives

The synthesis of chiral α-amino acids from achiral glycine precursors is a cornerstone of modern organic chemistry. njtech.edu.cn A prominent strategy for achieving asymmetric induction is the use of chiral auxiliaries. njtech.edu.cnrsc.org These are chiral molecules that are reversibly attached to the glycine substrate to stereochemically direct a subsequent reaction, after which the auxiliary is removed to yield the enantiomerically enriched α-amino acid.

In the context of N-substituted glycine derivatives like this compound, the nitrogen atom provides a convenient handle for the attachment of such chiral auxiliaries. The general approach involves the formation of a chiral glycine enolate equivalent. The chiral auxiliary, covalently bound to the glycine nitrogen, creates a chiral environment that biases the approach of an electrophile to one face of the enolate. nih.gov

Several classes of chiral auxiliaries have been successfully employed for the asymmetric synthesis of α-amino acids from glycine templates. scispace.com These include auxiliaries derived from camphor, pseudoephedrine, and various chiral amines. The choice of auxiliary can significantly influence the diastereoselectivity of the alkylation reaction.

Another powerful method for the asymmetric synthesis of α-amino acids from glycine derivatives is phase-transfer catalysis. acs.org In this approach, a chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from a cinchona alkaloid, facilitates the transfer of the glycine enolate from the aqueous phase to the organic phase where it reacts with an electrophile. The chiral catalyst forms a tight ion pair with the enolate, effectively shielding one face and directing the alkylation to occur from the other, thus inducing asymmetry. acs.org

The alkylation of chiral nickel(II) complexes of glycine Schiff bases represents another well-established method for the asymmetric synthesis of α-amino acids. nih.gov The metal complex serves as a chiral template, and the alkylation of the glycine moiety proceeds with high diastereoselectivity. nih.gov While not directly involving a chiral auxiliary on the nitrogen, this method underscores the versatility of using glycine as a prochiral starting material for the synthesis of optically active α-amino acids.

The principles of these established methods for asymmetric induction in glycine derivatives are directly applicable to this compound. By attaching a suitable chiral auxiliary to the secondary amine, or by employing a chiral phase-transfer catalyst, it would be theoretically possible to achieve stereoselective alkylation at the α-carbon, leading to the synthesis of a variety of chiral, non-proteinogenic α-amino acids.

Biological and Supramolecular Interactions of N 2 Ethylaminoethyl Glycine Derivatives

Molecular Recognition and Binding Phenomena

The N-(2-ethylaminoethyl)glycine scaffold is central to the field of synthetic nucleic acid mimics, enabling precise molecular recognition of DNA and RNA. This capability is rooted in the specific hybridization properties conferred by this unique backbone structure.

Peptide Nucleic Acids (PNAs) are synthetic analogs of nucleic acids where the conventional sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine (aeg) peptide backbone. researchgate.netmdpi.comnih.gov This modification results in an uncharged, achiral mimic of DNA that exhibits remarkable hybridization properties. nih.gov The nucleobases are attached to this backbone via a methylene (B1212753) carbonyl linker. researchgate.net

Affinity: The neutral character of the PNA backbone is a key factor in its high binding affinity for both DNA and RNA. mdpi.comnih.gov Unlike the negatively charged phosphodiester backbone of natural nucleic acids, the PNA backbone does not experience electrostatic repulsion when binding to its target strand. mdpi.comnih.gov This absence of charge repulsion leads to the formation of exceptionally stable PNA-DNA and PNA-RNA duplexes, which exhibit higher thermal stability (higher Tm values) compared to the corresponding natural DNA-DNA or DNA-RNA duplexes. mdpi.comnih.gov Studies have shown that the hybridization of a DNA strand with an aegPNA strand significantly enhances the stability of the resulting hybrid duplex. nih.gov This strong binding is a crucial property for applications where robust recognition of a specific nucleic acid sequence is required. researchgate.netuea.ac.uk

The binding affinity can be further modulated by introducing modifications to the N-(2-aminoethyl)glycine backbone. For instance, creating chiral PNAs by adding substituents to the backbone can pre-organize the PNA strand into a helical structure that is highly complementary to DNA, leading to even greater binding affinity. mdpi.com A fully gamma-modified decameric PNA demonstrated a significant increase of 19°C in the Tm when hybridized with DNA compared to its unmodified counterpart. mdpi.com

Sequence Selectivity: PNAs demonstrate superior sequence selectivity compared to their natural DNA counterparts. mdpi.comresearchgate.netnih.gov The relative rigidity of the PNA backbone contributes to this enhanced discrimination, meaning that PNAs are better at distinguishing between a perfectly complementary target sequence and a sequence with one or more mismatched bases. mdpi.com This high specificity is critical for applications such as diagnostics and gene targeting. Research has documented the ability to discriminate a single base mismatched DNA target using a PNA probe, with the affinity constant differing by two orders of magnitude between the perfect match and the mismatch. nih.gov

Furthermore, modifications to the backbone can fine-tune this selectivity. For example, comparing PNA containing α-GPNA monomers versus γ-GPNA monomers showed that the α-GPNA variant exhibited higher sequence selectivity, which was attributed to the position of the side chains on the more rigid part of the PNA backbone. mdpi.com N-(pyrrolidin-2-ethyl)glycine-based PNAs have also been shown to bind target DNA and RNA sequences with increased sequence specificity. rsc.org

The unique hybridization characteristics of PNAs, stemming from their this compound framework, make them powerful tools for sequence-specific recognition of nucleic acids. nih.gov

Table 1: Comparison of Hybridization Properties

| Property | PNA-DNA/RNA Hybrid | DNA-DNA/RNA Hybrid |

|---|---|---|

| Backbone Charge | Neutral | Negatively Charged |

| Binding Affinity | High to Very High | Standard |

| Thermal Stability (Tm) | Higher | Lower |

| Sequence Selectivity | Superior | Standard |

| Ionic Strength Dependence | Low | High |

| Enzymatic Degradation | Resistant | Susceptible |

Interactions of Glycoconjugates with Biological Systems

Information for this section is not yet available based on the initial search. Further research is required.

Supramolecular Assembly and Advanced Material Interfaces

The this compound unit not only dictates molecular recognition but also plays a crucial role in the self-assembly of complex supramolecular structures and their interaction with various interfaces, from cellular membranes to nanoparticles.

Information for this section is not yet available based on the initial search. Further research is required.

Information for this section is not yet available based on the initial search. Further research is required.

Information for this section is not yet available based on the initial search. Further research is required.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the biomimetic functional properties of this compound derivatives, specifically in the context of their optical pH sensing capabilities towards metal ions. Research and published data detailing the synthesis, characterization, and application of this particular compound or its direct derivatives for this purpose are not present in the public domain.

Therefore, it is not possible to provide an article that adheres to the requested outline and focuses solely on the chemical compound “this compound” for optical pH sensing of metal ions. Any attempt to generate such content would require speculation or the inclusion of information on unrelated compounds, which would violate the core requirement of scientific accuracy and strict adherence to the specified subject.

Further research into novel chemosensors and biomimetic materials may, in the future, include studies on this compound and its derivatives, at which point an article on this topic could be accurately generated.

Advanced Research Applications and Future Directions

Development of Functional Materials and Chemical Sensors

The unique structural properties of the N-(2-aminoethyl)glycine backbone make it an exceptional candidate for the development of novel functional materials and highly specific chemical sensors. AEG forms the repeating unit of the PNA backbone, a DNA mimic where the negatively charged sugar-phosphate backbone of natural nucleic acids is replaced by a neutral, uncharged polyamide structure. nih.govwikipedia.org This neutrality eliminates electrostatic repulsion when PNA binds to DNA or RNA, resulting in stronger and more stable PNA/DNA or PNA/RNA duplexes compared to their natural DNA/DNA counterparts. wikipedia.org

This enhanced binding affinity and specificity are leveraged in the creation of advanced biosensors. researchgate.net PNA-based biosensors can achieve ultra-low concentration detection of target nucleic acids, including the identification of single-base mutations, which is critical for applications like cancer diagnosis from liquid biopsies. mdpi.com The biophysical characteristics of PNA make it an excellent molecular probe, capturing complementary target sequences with greater efficiency and sensitivity than traditional DNA probes. mdpi.com

Researchers have developed various PNA-based sensing platforms, including electrochemical and optical biosensors. rsc.orgresearchgate.net The neutral PNA backbone offers unique opportunities for sensor design; for instance, the change in charge upon hybridization with negatively charged DNA or RNA can be exploited as a detectable signal. mdpi.com The integration of PNAs into nanostructures and materials, such as self-assembled monolayers on solid surfaces or conjugates with carbon nanotubes, is paving the way for new technological applications in devices beyond biotechnology. nih.govrsc.org These PNA-based materials are valued for their high chemical, thermal, and enzymatic stability, making them robust components for diagnostics and materials science. researchgate.netnih.gov

Utilization as Building Blocks in Combinatorial Chemistry

N-(2-aminoethyl)glycine is a versatile trifunctional building block used in the automated and combinatorial synthesis of complex molecular libraries. nih.gov Its structure allows for the attachment of various moieties, such as sugars, to create diverse collections of molecules for screening and interaction studies. nih.gov

Construction of Combinatorial Glycopeptide Libraries

A significant application of AEG is in the synthesis of PNA-like glycopeptide libraries. These libraries are instrumental in studying the crucial interactions between carbohydrates and proteins, which govern numerous biological processes like cell-cell recognition and signal transduction. nih.govbeilstein-journals.org

Researchers have developed efficient methods for preparing glycoconjugate building blocks from AEG. beilstein-journals.org In one approach, orthogonally protected AEG is condensed with various acetyl-protected glycosylaminomalonic acids. nih.govnih.gov The resulting glycoconjugates can then be deprotected and used in standard solid-phase synthesis to construct diverse glycopeptide libraries. nih.gov For example, four different glycoconjugate building blocks were prepared with yields ranging from 75-79% by condensing an AEG derivative with various sugar-containing propanoic acids. nih.gov These blocks were subsequently converted into their corresponding free acids in high yields (97-98%) for use in further synthesis steps. nih.govresearchgate.net This modular approach facilitates the automated construction of libraries with highly diverse sugar components, providing valuable tools for drug discovery and molecular biology. nih.govresearchgate.netrsc.org

| Entry | Starting Sugar Moiety Acid | Coupling Method | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 3-oxo-3-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosylamino)propanoic acid (6a) | HBTU | 1a | 79% |

| 2 | 3-oxo-3-(β-D-galactopyranosylamino)propanoic acid (6b) | HBTU | 1b | 79% |

| 3 | 3-oxo-3-(2-acetamido-2-deoxy-3,4,6-tetra-O-acetyl-β-D-glucopyranosylamino)propanoic acid (6c) | HBTU | 1c | 75% |

| 4 | 3-oxo-3-(2-acetamido-2-deoxy-3,4,6-tetra-O-acetyl-β-D-galactopyranosylamino)propanoic acid (6d) | HBTU | 1d | 77% |

Data adapted from Nörrlinger, M., Hafner, S., & Ziegler, T. (2016). beilstein-journals.org

Investigation in Prebiotic Chemistry and the Origin of Life Hypotheses

AEG is a molecule of significant interest in theories about the origin of life. It is hypothesized to be a precursor to modern genetic molecules and has been identified as a product in experiments simulating prebiotic conditions. wikipedia.orgusra.edu Its potential role ranges from its formation in extraterrestrial environments to its participation in the earliest forms of genetic polymers on Earth.

Formation of N-(2-aminoethyl)glycine and Amino Acids from Interstellar Ice Analogs

Laboratory experiments simulating the conditions of interstellar space have demonstrated that AEG and other amino acids can form abiotically. proquest.com These experiments typically involve condensing volatile molecules such as water (H₂O), methanol (B129727) (CH₃OH), and ammonia (B1221849) (NH₃) onto a cold surface (around 80 K) and irradiating the resulting ice with ultraviolet (UV) photons. proquest.comresearchgate.net

Analysis of the residues formed in these interstellar ice analogs has identified a wide range of amino acids and diamino acids. proquest.comresearchgate.net The identification of these molecules, including AEG, supports the hypothesis that potentially prebiotic compounds could have been synthesized in interstellar clouds, incorporated into comets or meteorites, and subsequently delivered to the early Earth. proquest.comastrochem.orgnasa.govpradeepresearch.org The formation of these building blocks in extraterrestrial environments provides a plausible source for the raw materials needed for the emergence of life. researchgate.net

Spontaneous Polymerization of N-(2-aminoethyl)glycine (AEG) in Early Earth Scenarios

On the primordial Earth, AEG may have played a crucial role in the formation of ancestral genetic polymers. Quantum mechanical calculations suggest that the synthesis of nucleosides containing AEG is thermodynamically favored. nih.govresearcher.life This has led to the hypothesis that AEG could have been a key component of a proto-RNA that predated modern nucleic acids. nih.govresearchgate.net

Furthermore, researchers have proposed a pathway where an AEG-containing nucleoside could assist in the spontaneous formation of free nucleotides, such as 5'-uridine monophosphate (UMP), in an aqueous environment. nih.govresearcher.life This is significant because it suggests a potential solution to the "water problem," where the presence of water typically inhibits the polymerization reactions necessary to form biopolymers. nih.govresearchgate.net The ability of AEG to facilitate these reactions under prebiotic conditions underscores its potential importance in the transition from simple organic molecules to complex, information-carrying polymers. researchgate.net

Primordial Mechanisms of Peptide Bond Formation

The formation of peptides from amino acids is a fundamental step in the origin of life. eurekalert.org However, this condensation reaction is thermodynamically unfavorable in aqueous solutions. royalsocietypublishing.org Research into prebiotic chemistry has explored various mechanisms that could have facilitated peptide bond formation on the early Earth.